2-Chloro-4-iodopyridin-3-ol
Overview
Description
2-Chloro-4-iodopyridin-3-ol: is a halogenated heterocyclic compound with the molecular formula C5H3ClINO and a molecular weight of 255.44 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms on a pyridine ring, which imparts unique chemical properties and reactivity. It is commonly used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Chloro-4-iodopyridin-3-ol typically involves halogenation reactions. One common method is the Sandmeyer reaction , where a diazonium salt is treated with copper(I) chloride or copper(I) iodide to introduce the chlorine and iodine atoms, respectively . The reaction conditions usually involve low temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods:
In industrial settings, the production of this compound may involve large-scale halogenation processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Chloro-4-iodopyridin-3-ol can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: This compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The hydroxyl group on the pyridine ring can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Copper(I) Salts: Employed in Sandmeyer reactions for halogenation.
Strong Bases: Such as sodium hydride or potassium tert-butoxide, used in substitution reactions.
Major Products Formed:
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry:
2-Chloro-4-iodopyridin-3-ol is widely used as a building block in organic synthesis. Its unique reactivity allows for the construction of complex molecules, making it valuable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine:
In medicinal chemistry, this compound is used to synthesize biologically active molecules. Its derivatives have shown potential in the development of anti-cancer, anti-inflammatory, and antimicrobial agents .
Industry:
In the agrochemical industry, this compound is used to create herbicides and pesticides. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of these compounds .
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodopyridin-3-ol in chemical reactions is primarily due to the presence of both chlorine and iodine atoms, which act as electron-withdrawing groups. This influences the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. The hydroxyl group can also participate in hydrogen bonding and other interactions, further affecting the compound’s reactivity .
Comparison with Similar Compounds
2-Chloro-3-iodopyridin-4-amine: Similar structure but with an amine group instead of a hydroxyl group.
4-Chloro-2-iodopyridin-3-ol: Similar structure but with the chlorine and iodine atoms in different positions.
2-Chloro-6-iodopyridin-3-ol: Another isomer with different substitution patterns.
Uniqueness:
2-Chloro-4-iodopyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in certain synthetic applications where other isomers may not be as effective .
Properties
IUPAC Name |
2-chloro-4-iodopyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClINO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKLBLXOJIBRNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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